molecular formula C18H19N3O3S B5752253 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No. B5752253
M. Wt: 357.4 g/mol
InChI Key: PJTWYNNDIKEPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as TMB-5, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide exerts its effects through various mechanisms, depending on the application. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspase enzymes. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to reduce oxidative stress and inflammation through the activation of various signaling pathways. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to disrupt bacterial cell membranes and inhibit the activity of certain enzymes involved in bacterial metabolism.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to have various biochemical and physiological effects, depending on the application. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to a reduction in tumor growth. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to protect neurons from oxidative stress and reduce inflammation, leading to improved cognitive function. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to exhibit potent activity against various bacterial strains, leading to the potential development of new antibiotics.

Advantages and Limitations for Lab Experiments

2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has several advantages for lab experiments, such as its potent activity against cancer cells and bacteria, as well as its neuroprotective effects. However, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide research, such as exploring its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in humans, as well as to optimize its synthesis method and improve its potency and selectivity. Overall, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has the potential to be a valuable tool in scientific research and the development of new therapies for various diseases.

Synthesis Methods

2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-phenyl-1,2,4-oxadiazole-5-methanol in the presence of a base. The resulting product is then treated with sulfamic acid to form 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide.

Scientific Research Applications

2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been studied for its potential applications in various fields, such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to exhibit potent activity against various bacterial strains.

properties

IUPAC Name

2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-9-13(2)17(14(3)10-12)25(22,23)19-11-16-20-18(21-24-16)15-7-5-4-6-8-15/h4-10,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTWYNNDIKEPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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